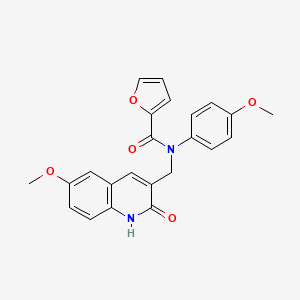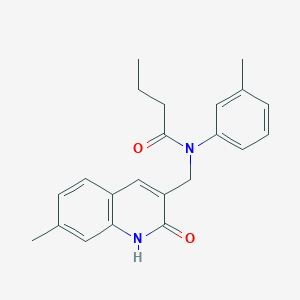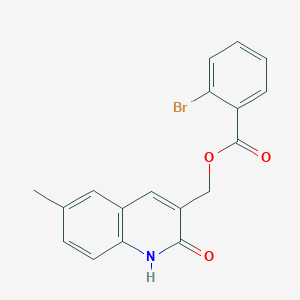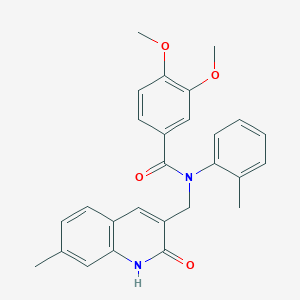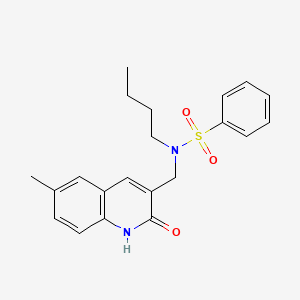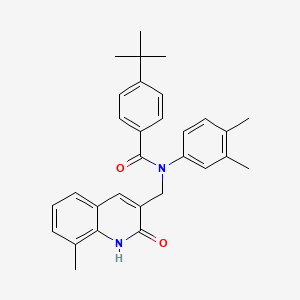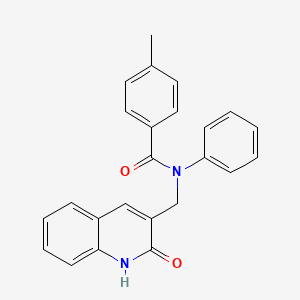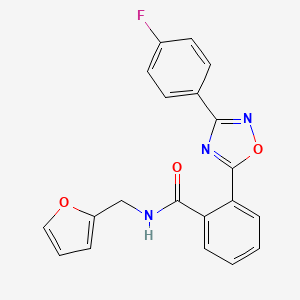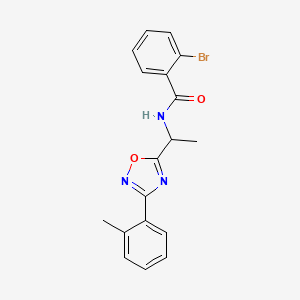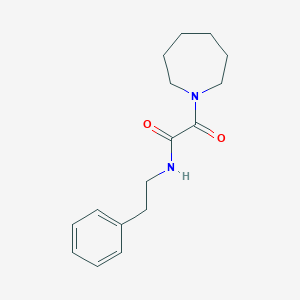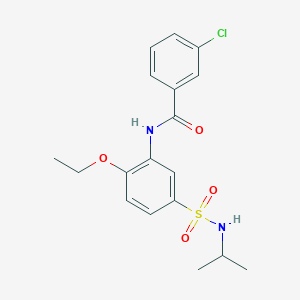
3-chloro-N-(2-ethoxy-5-(N-isopropylsulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-ethoxy-5-(N-isopropylsulfamoyl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CEP-33779 and belongs to the class of sulfonamide-based drugs.
Wirkmechanismus
CEP-33779 inhibits the activity of the transcription factor STAT3 by binding to its SH2 domain. STAT3 is a key regulator of cell growth, survival, and differentiation, and is often overexpressed in cancer cells. Inhibition of STAT3 activity by CEP-33779 leads to decreased cell proliferation, increased apoptosis, and reduced angiogenesis.
Biochemical and Physiological Effects
CEP-33779 has been shown to have several biochemical and physiological effects. Inhibition of STAT3 activity by CEP-33779 leads to decreased expression of genes involved in cell proliferation, survival, and angiogenesis. CEP-33779 has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CEP-33779 is its specificity for STAT3. CEP-33779 has been shown to inhibit the activity of STAT3 without affecting the activity of other transcription factors. This specificity makes CEP-33779 a useful tool for studying the role of STAT3 in various biological processes.
One of the limitations of CEP-33779 is its low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in certain experiments. Additionally, CEP-33779 has a short half-life in vivo, which may limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on CEP-33779. One area of research is the development of more effective formulations of CEP-33779 that have increased solubility and longer half-lives. Another area of research is the identification of biomarkers that can predict the effectiveness of CEP-33779 in different types of cancer.
In addition, research is needed to determine the potential side effects of CEP-33779 and to develop strategies to mitigate these effects. Finally, further research is needed to elucidate the role of STAT3 in various biological processes and to identify other compounds that can modulate its activity.
Conclusion
CEP-33779 is a promising compound that has potential applications in various scientific research fields. Its specificity for STAT3 makes it a useful tool for studying the role of this transcription factor in various biological processes. Further research is needed to develop more effective formulations of CEP-33779, identify biomarkers for its effectiveness, and determine its potential side effects.
Synthesemethoden
The synthesis of CEP-33779 involves several steps. The first step is the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with N-isopropyl-4-(chlorosulfonyl)benzamide to form the intermediate compound. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, CEP-33779. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been shown to have potential applications in various scientific research fields. One of the primary areas of research is cancer therapy. CEP-33779 has been shown to inhibit the activity of the transcription factor STAT3, which is often overexpressed in cancer cells. Inhibition of STAT3 activity has been shown to reduce tumor growth and increase the effectiveness of chemotherapy.
In addition to cancer therapy, CEP-33779 has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurodegenerative disorders. CEP-33779 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, which may be beneficial in the treatment of these conditions.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(propan-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-9-8-15(26(23,24)21-12(2)3)11-16(17)20-18(22)13-6-5-7-14(19)10-13/h5-12,21H,4H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBELIEOUYIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

